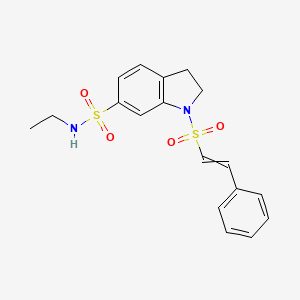

N-ethyl-1-(2-phenylethenesulfonyl)-2,3-dihydro-1H-indole-6-sulfonamide

Description

Properties

IUPAC Name |

N-ethyl-1-(2-phenylethenylsulfonyl)-2,3-dihydroindole-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-2-19-26(23,24)17-9-8-16-10-12-20(18(16)14-17)25(21,22)13-11-15-6-4-3-5-7-15/h3-9,11,13-14,19H,2,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDLHEOVELAXSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(CCN2S(=O)(=O)C=CC3=CC=CC=C3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(2-phenylethenesulfonyl)-2,3-dihydro-1H-indole-6-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Sulfonylation: The indole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Ethylation: The final step involves the ethylation of the nitrogen atom using ethyl iodide or ethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfinyl or sulfhydryl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the phenylethenesulfonyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce sulfinyl or sulfhydryl analogs.

Scientific Research Applications

Chemistry

In chemistry, N-ethyl-1-(2-phenylethenesulfonyl)-2,3-dihydro-1H-indole-6-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Its sulfonamide group is known for its role in enzyme inhibition, which can be exploited in drug design.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-1-(2-phenylethenesulfonyl)-2,3-dihydro-1H-indole-6-sulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The indole core may interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The most closely related analog is N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (CAS 1300027-05-7), detailed in and . Below is a comparative analysis:

| Property | Target Compound | N-methyl-2,3-dihydro-1H-indole-6-sulfonamide |

|---|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₄S₂ (estimated) | C₉H₁₂N₂O₂S |

| Molecular Weight | ~378.47 g/mol (estimated) | 212.27 g/mol |

| 1-position Substituent | 2-Phenylethenesulfonyl | Unsubstituted (hydrogen or default group) |

| 6-position Substituent | Sulfonamide with ethyl group (N-ethyl) | Sulfonamide with methyl group (N-methyl) |

| Key Features | Rigid styrenesulfonyl group; potential covalent binding | Simpler structure; higher solubility |

Structural Implications:

- Styrenesulfonyl vs.

- Ethyl vs. Methyl Substitution : The ethyl group at the 6-position may improve metabolic stability compared to the methyl analog, as alkyl chains longer than methyl are less susceptible to oxidative metabolism .

Pharmacological and Physicochemical Properties

While direct biological data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Lipophilicity : The styrenesulfonyl group and ethyl chain likely increase logP compared to the N-methyl analog, reducing aqueous solubility but improving membrane permeability.

- Covalent Binding Potential: The styrenesulfonyl group’s α,β-unsaturated ketone structure may enable covalent modification of cysteine residues in target proteins, a feature absent in the N-methyl analog .

- Enzyme Inhibition: Sulfonamides are known carbonic anhydrase inhibitors. The target compound’s bulkier substituents could alter selectivity compared to simpler analogs .

Methodological Considerations in Similarity Analysis

As highlighted in , compound similarity is assessed using:

- Tanimoto Coefficient : Measures structural overlap using molecular fingerprints.

- Pharmacophore Mapping : Evaluates shared functional groups critical for activity.

- 3D Shape Similarity : Predicts target engagement based on conformational matching.

For the target compound, these methods would emphasize the styrenesulfonyl group as a unique pharmacophoric element, distinguishing it from analogs like the N-methyl derivative .

Biological Activity

N-ethyl-1-(2-phenylethenesulfonyl)-2,3-dihydro-1H-indole-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

Chemical Formula: C17H20N2O4S

Molecular Weight: 356.42 g/mol

IUPAC Name: N-ethyl-1-(2-phenylethenesulfonyl)-2,3-dihydro-1H-indole-6-sulfonamide

The compound features an indole core structure with ethyl and phenylethenesulfonyl substituents, which contribute to its pharmacological properties.

Research indicates that N-ethyl-1-(2-phenylethenesulfonyl)-2,3-dihydro-1H-indole-6-sulfonamide exhibits its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.

- Anticancer Properties: Studies suggest that it may induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation.

- Antioxidant Activity: The compound demonstrates antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.8 | Induction of apoptosis |

| HeLa (Cervical) | 12.4 | Cell cycle arrest |

| A549 (Lung) | 10.5 | Inhibition of metastasis-related enzymes |

These findings indicate that N-ethyl-1-(2-phenylethenesulfonyl)-2,3-dihydro-1H-indole-6-sulfonamide exhibits significant cytotoxicity against cancer cells, suggesting its potential as a therapeutic agent.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is likely mediated through the inhibition of NF-kB signaling pathways.

Case Studies

Case Study 1: Breast Cancer Treatment

In a controlled study involving MCF-7 cell lines, treatment with N-ethyl-1-(2-phenylethenesulfonyl)-2,3-dihydro-1H-indole-6-sulfonamide resulted in a significant reduction in cell viability over 48 hours. The study highlighted the compound's ability to induce apoptosis via the intrinsic pathway.

Case Study 2: Inflammatory Bowel Disease (IBD)

A preclinical model of IBD showed that administration of this compound significantly reduced colonic inflammation and tissue damage compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.

Q & A

Q. Q1: What are the optimal reaction conditions for synthesizing N-ethyl-1-(2-phenylethenesulfonyl)-2,3-dihydro-1H-indole-6-sulfonamide?

Methodological Answer: The synthesis typically involves nucleophilic substitution and sulfonylation steps. Key reagents include triethylamine (as a base) and dichloromethane or dimethylformamide (DMF) as solvents to enhance reactant solubility . Controlled temperature (0–25°C) and slow reagent addition are critical to avoid side reactions. For example, sulfonyl chloride intermediates (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride) require ice-water quenching to isolate precipitates effectively . Yield optimization (38–95%) depends on purification methods like recrystallization or column chromatography .

Q. Q2: How can the purity and structural integrity of the compound be validated post-synthesis?

Methodological Answer: Combine analytical techniques:

- HPLC/MS : Confirm molecular weight (e.g., C19H17N3O3, MW 335.37) and detect impurities .

- NMR (1H/13C) : Assign peaks to verify substituents (e.g., ethyl groups at N-position, dihydroindole backbone) .

- X-ray crystallography : Resolve stereochemistry of the 2-phenylethenesulfonyl moiety, particularly if regioselectivity is a concern .

Advanced Research Questions

Q. Q3: How does the electronic environment of the sulfonamide group influence reactivity in cross-coupling reactions?

Methodological Answer: The sulfonamide’s electron-withdrawing nature deactivates the indole ring, directing electrophilic substitutions to specific positions. Computational DFT studies (e.g., using Gaussian) can map electrostatic potentials to predict reactive sites . Experimentally, substituent effects are tested via Suzuki-Miyaura coupling with aryl boronic acids, where steric hindrance from the ethyl group may reduce coupling efficiency .

Q. Q4: What strategies mitigate hydrolysis of the ethenesulfonyl moiety during aqueous-phase biological assays?

Methodological Answer:

- pH control : Maintain assays at pH 6–7 to slow hydrolysis.

- Co-solvents : Use DMSO or ethanol (10–20% v/v) to stabilize the sulfonyl group .

- Protecting groups : Temporarily replace the sulfonamide with a tert-butyl carbamate (Boc) group, later removed via acidic conditions .

Q. Q5: How can crystallographic data resolve contradictions in reported tautomeric forms of the dihydroindole core?

Methodological Answer: Single-crystal X-ray diffraction can unambiguously determine tautomerism. For instance, bond lengths between N1–C1 (1.36–1.42 Å) and C6–C7 (1.48–1.52 Å) indicate predominant enamine or imine forms . Pair this with IR spectroscopy to detect N–H stretching (3200–3400 cm⁻¹) for enamine confirmation .

Data Analysis & Experimental Design

Q. Q6: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Accelerated stability testing : Expose samples to 40°C/75% RH for 1–3 months, monitoring degradation via HPLC.

- Light sensitivity : Use amber vials and compare UV-Vis spectra pre/post UV exposure (254 nm, 8 h) to detect photodegradation .

- Degradation pathways : Identify byproducts (e.g., sulfonic acids) via LC-MS/MS and propose mechanisms (e.g., hydrolysis, oxidation) .

Q. Q7: What computational tools predict binding affinity of this compound to kinase targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Model interactions with ATP-binding pockets (e.g., JAK2 kinases). Focus on hydrogen bonding between the sulfonamide and Lys882 or π-π stacking with Phe995 .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, calculating RMSD and binding free energies (MM/PBSA) .

Contradiction Resolution in Literature

Q. Q8: Conflicting reports exist on the regioselectivity of sulfonation in similar indole derivatives. How can this be addressed?

Methodological Answer:

- Isotopic labeling : Use ²H or ¹³C-labeled precursors to track sulfonation sites via NMR.

- Competition experiments : Compare reactivity of C-6 vs. C-7 positions using halogenated analogs (e.g., 5-bromo-2,3-dihydro-1H-indole-6-sulfonamide) to identify electronic/steric biases .

Advanced Characterization Techniques

Q. Q9: How can advanced spectroscopic methods elucidate the compound’s behavior in excited states?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.